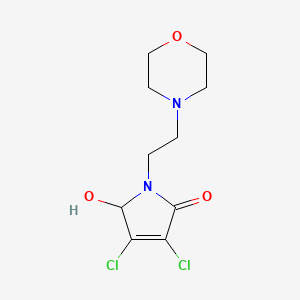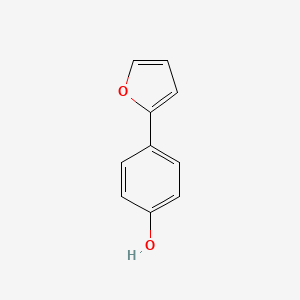
4-(Furan-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)phenol, 95% (4-F2P) is an organic compound with a molecular formula of C6H5O2. It is a colorless, crystalline solid with a melting point of 97-99 °C and a boiling point of 270-271 °C. It is an odorless, non-toxic compound which is widely used in the synthesis of various organic compounds. 4-F2P is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Mecanismo De Acción
4-(Furan-2-yl)phenol, 95% acts as an acid-catalyzed electrophilic aromatic substitution reaction, in which the incoming nucleophile displaces the phenolic proton to form the desired product. The reaction is initiated by the protonation of the phenolic oxygen by the acid catalyst, followed by the nucleophilic attack of the incoming nucleophile. This reaction is reversible, and the product can be further transformed by other reactions such as oxidation, reduction, or hydrolysis.
Biochemical and Physiological Effects
4-(Furan-2-yl)phenol, 95% has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is a non-toxic compound, and there is no significant evidence of any adverse effects on humans or animals when used in research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Furan-2-yl)phenol, 95% in laboratory experiments is its high purity and low cost. It is also easy to handle and store, and it is non-toxic and non-flammable. The main limitation of using 4-(Furan-2-yl)phenol, 95% is that it is not very stable, and it can decompose if exposed to high temperatures or strong acids.
Direcciones Futuras
In the future, 4-(Furan-2-yl)phenol, 95% could potentially be used in the synthesis of more complex organic compounds, such as polymers and dyes. It could also be used in the development of new catalysts for organic reactions. Additionally, it could be used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. Finally, it could be used in the development of new methods for the synthesis of heterocyclic compounds.
Métodos De Síntesis
4-(Furan-2-yl)phenol, 95% can be synthesized from the reaction of furfural and phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 120-140 °C for 3-4 hours. The yield of the reaction is typically around 95%. The reaction product is a colorless, crystalline solid which can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds such as furanones, thiophenes, and pyridines. In addition, 4-(Furan-2-yl)phenol, 95% has been used in the development of new catalysts for organic reactions.
Propiedades
IUPAC Name |
4-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSSBPEKFRREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482270 |
Source


|
| Record name | 4-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)phenol | |
CAS RN |
35461-94-0 |
Source


|
| Record name | 4-(2-furyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
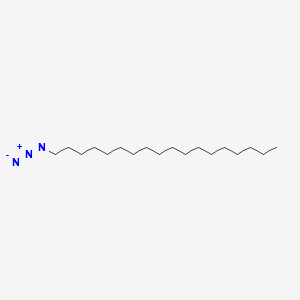



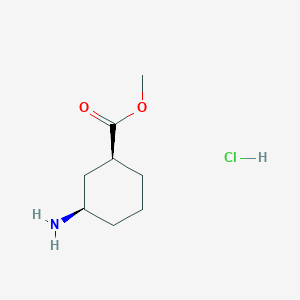
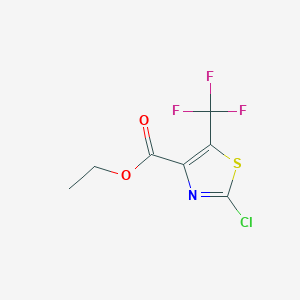
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)



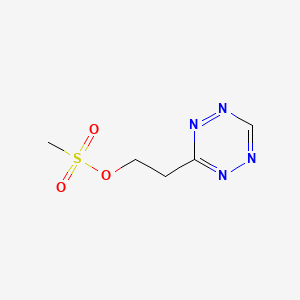
![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)
